![molecular formula C14H14FNO2S2 B4428650 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide](/img/structure/B4428650.png)
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide
説明
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been approved for the treatment of multiple sclerosis (MS). It was first discovered in 1992 by a Japanese scientist, Yoshitomi Pharmaceutical Industries, and later developed by Novartis Pharmaceuticals. The drug has been found to be effective in reducing the frequency of relapses in patients with MS.
作用機序
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of immune cells. This binding prevents the immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to cause inflammation and damage to the nervous system in MS patients.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce the number of circulating lymphocytes, which are the immune cells responsible for causing inflammation in MS. It has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that contribute to the immune response.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide in lab experiments is its ability to modulate the immune system. This makes it a useful tool for studying the role of the immune system in various diseases. However, one limitation of using this compound is its specificity for S1P receptors, which may limit its usefulness in studying other signaling pathways.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of MS and other diseases. Another area of interest is the development of new analogs of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in other diseases.
科学的研究の応用
1-(2-fluorophenyl)-N-[3-(methylthio)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including MS, cancer, and transplant rejection. The drug has been found to be effective in reducing the frequency of relapses in patients with MS by modulating the immune system. It has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(3-methylsulfanylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S2/c1-19-13-7-4-6-12(9-13)16-20(17,18)10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPJTKLXVUGNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。